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molecular formula C9H7BrO B133036 6-Bromo-1-indanone CAS No. 14548-39-1

6-Bromo-1-indanone

Cat. No. B133036
M. Wt: 211.05 g/mol
InChI Key: SEQHEDQNODAFIU-UHFFFAOYSA-N
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Patent
US05936000

Procedure details

3-(4-Bromophenyl)propionic acid (162 g, 706 mmol) and thionyl chloride (155 mL, 2120 mmol) were refluxed for 90 minutes. The thionyl chloride was then removed under vacuum to yield an amber oil. This oil, aluminum chloride (109 g, 816 mmol), and dichloromethane (1000 mL) were refluxed for 90 minutes and then poured onto ice. Dilute hydrochloric acid was added and the mixture was extracted with diethyl ether. The organic layer was washed with 2N hydrochloric acid, water, aqueous sodium bicarbonate, water, and brine. The product was flash chromatographed on a 25×7 cm silica gel column and eluted with ethyl acetate/dichloromethane (5:95) to obtain a pale brown solid after removing solvent under vacuum, (142 g, 95%), 107-109° C. m.p.
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=O)=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH2:8][CH2:9][C:10]2=[O:12])=[CH:6][CH:7]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
162 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCC(=O)O
Name
Quantity
155 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
109 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The thionyl chloride was then removed under vacuum
CUSTOM
Type
CUSTOM
Details
to yield an amber oil
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with 2N hydrochloric acid, water, aqueous sodium bicarbonate, water, and brine
CUSTOM
Type
CUSTOM
Details
chromatographed on a 25×7 cm silica gel column
WASH
Type
WASH
Details
eluted with ethyl acetate/dichloromethane (5:95)
CUSTOM
Type
CUSTOM
Details
to obtain a pale brown solid
CUSTOM
Type
CUSTOM
Details
after removing solvent under vacuum, (142 g, 95%), 107-109° C. m.p.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C2CCC(C2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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